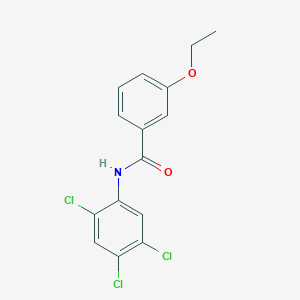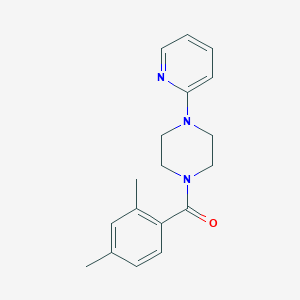![molecular formula C19H16N2O2S B5869608 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as MNACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNACB is a thioamide derivative of naphthalimide that has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood. However, it is believed to exert its effects through various pathways. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of various enzymes involved in oxidative stress, leading to the scavenging of free radicals. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, scavenge free radicals, and inhibit the growth of bacteria and fungi. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to reduce inflammation and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide for lab experiments is its low toxicity. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have low toxicity in various cell lines and animal models. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is stable under various conditions, making it easy to handle in lab experiments. However, one of the limitations of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is its solubility. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide research. One direction is to further explore its anticancer properties and its potential as a cancer treatment. Another direction is to study its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be studied further for its antimicrobial properties and its potential as a new antimicrobial agent. Finally, the solubility of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be improved through chemical modifications, which can expand its use in lab experiments.
Métodos De Síntesis
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is synthesized through a two-step process. In the first step, 2-naphthylamine is reacted with carbon disulfide to form the corresponding dithiocarbamate. In the second step, the dithiocarbamate is reacted with 3-methoxybenzoyl chloride to form 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. The purity of the compound is confirmed through various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been studied for its antioxidant properties, as it has shown to scavenge free radicals and protect cells from oxidative damage. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been studied for its antimicrobial properties, as it has shown to inhibit the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-8-4-7-15(12-17)18(22)21-19(24)20-16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDXZYBBMUDCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-benzyl-1-piperazinyl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5869525.png)


![N-[4-(aminosulfonyl)phenyl]-3,4-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B5869543.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)